4-(N-Boc-aminomethyl)-2-bromopyridine
Overview
Description
“4-(N-Boc-aminomethyl)-2-bromopyridine” is a chemical compound used in laboratory settings . It is an aniline derivative .
Synthesis Analysis
This compound can be prepared via polycondensation reaction between diisocyanate and diol monomers . It may be used in the synthesis of haptens and 4-(N-boc-aminomethyl)benzene diazonium tetrafluoroborate salt .Molecular Structure Analysis
The molecular formula of “this compound” is C12H18N2O2 . The InChI string is InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
As a protected amine, this compound can be used in the preparation of various organic synthase inhibitors and other bio-active compounds .Physical And Chemical Properties Analysis
The compound is a solid with an off-white to brown appearance . Its melting point ranges from 75 to 80 °C .Scientific Research Applications
Copper-Catalyzed Amination of Aryl Halides
Amination reactions utilizing copper catalysis have demonstrated the conversion of bromopyridines into aminopyridines with high efficiency. For instance, a protocol involving low catalyst loading and mild reaction conditions was applied to a variety of aryl halides, showcasing the utility of bromopyridines in synthesizing aminopyridines (Lang et al., 2001).
Synthesis of Fluorinated Azaheterocycles
Research on the synthesis of 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines has highlighted the role of bromopyridines in creating bifunctional building blocks for fluorinated pharmaceutical compounds. The key steps include regioselective bromofluorination, underlining the importance of bromopyridines in medicinal chemistry applications (Verniest et al., 2010).
Microbial Bioconversion to N-oxides
A study demonstrated the bioconversion of 3-(N-Boc-aminomethyl)-5-bromopyridine into a new N-oxide using Cunninghamella echinulata var. elegans, revealing an efficient and selective microbial process for transforming bromopyridines into valuable derivatives (Zeng et al., 2012).
Development of Chiral Bipyridine Derivatives
The synthesis of C2 symmetric chiral bipyridine derivatives from 4,4'-bis(bromomethyl)-2,2'-bipyridine has been reported, showcasing the utility of bromopyridines in creating catalysts for asymmetric reactions and highlighting their importance in the development of novel chiral materials (Ward et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(N-Boc-aminomethyl)-2-bromopyridine is the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis and are critical for the creation of a wide range of chemical compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed under mild conditions . .
Properties
IUPAC Name |
tert-butyl N-[(2-bromopyridin-4-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-13-9(12)6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILCHNJCUBJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655140 | |
Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049025-21-9 | |
Record name | tert-Butyl [(2-bromopyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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